molecular formula C26H38O9 B1150633 Paniculoside III CAS No. 60129-65-9

Paniculoside III

Cat. No. B1150633
CAS RN: 60129-65-9
M. Wt: 494.6 g/mol
InChI Key:
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Description

Paniculoside III is a diterpene glucoside isolated from the aerial part of Stevia paniculata (Compositae), along with other paniculosides (I-V). These compounds were identified and characterized through comparison of their ^13C nuclear magnetic resonance (NMR) spectra with those of their aglycones and model glucosides. Paniculosides I-IV are formulated as β-glucopyranosyl esters of various ent-kaurane diterpenoid acids, while paniculoside-V is represented by a 15-O-β-glucopyranoside derivative (Yamasaki et al., 1977).

Scientific Research Applications

  • Cytoprotective Effects : Paniculoside III, along with other paniculosides, has been identified in the ethyl acetate fraction of Pseudocaryopteris paniculata. These compounds were studied for their cytoprotective effects against t-BHP-induced toxicity in HepG2 cells. Paniculoside III was one of the compounds that showed moderate cytoprotective activities (Xu et al., 2020).

  • Structure Elucidation via NMR Spectroscopy : Research on Stevia paniculata led to the isolation of five new diterpene glucosides, including paniculoside III. The study utilized 13C nuclear magnetic resonance spectroscopy for structural analysis of these glucosides (Yamasaki et al., 1977).

  • Antiprotozoal Activity : In a study involving Ageratina cylindrica, paniculoside III was identified among other new ent-kaurenoic acid glycosides. These compounds demonstrated moderate antiprotozoal activity against Entamoeba histolytica and Giardia lamblia trophozoites (Bustos-Brito et al., 2015).

  • Structure-Activity Relationship in Anti-Inflammatory and Antitumor Effects : A study on tubeimosides (including paniculoside III) from Bolbostemma paniculatum explored their anti-inflammatory, antitumor, and antitumor-promoting effects. It found that paniculoside III exhibited stronger anti-inflammatory and antitumor activities compared to other tubeimosides (Yu et al., 2001).

  • Inhibition of Tumor Promotion : Tubeimoside III was tested for its anti-inflammatory effect and anti-tumor promoting effect against 12-O-tetradecanoylphorbol-13-acetate (TPA). This study highlighted the differences in bioactivities between tubeimosides I and III, particularly the non-activity of tubeimoside III as an inhibitor of tumor promotion when administered orally (Yu et al., 1995).

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S)-11-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O9/c1-12-13-9-14(28)20-24(2)6-4-7-25(3,16(24)5-8-26(20,10-13)21(12)32)23(33)35-22-19(31)18(30)17(29)15(11-27)34-22/h13-20,22,27-31H,1,4-11H2,2-3H3/t13-,14+,15-,16+,17-,18+,19-,20+,22+,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKLOHJUYDOADP-DQGZFUNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4=O)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801136068
Record name Kaur-16-en-18-oic acid, 11-hydroxy-15-oxo-, β-D-glucopyranosyl ester, (4α,11β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paniculoside III

CAS RN

60129-65-9
Record name Kaur-16-en-18-oic acid, 11-hydroxy-15-oxo-, β-D-glucopyranosyl ester, (4α,11β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60129-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaur-16-en-18-oic acid, 11-hydroxy-15-oxo-, β-D-glucopyranosyl ester, (4α,11β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paniculoside III
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Paniculoside III
Reactant of Route 3
Paniculoside III
Reactant of Route 4
Paniculoside III
Reactant of Route 5
Paniculoside III
Reactant of Route 6
Paniculoside III

Citations

For This Compound
13
Citations
ZS Jin, GW Rao, CP Li - Journal of Chemical Research, 2010 - journals.sagepub.com
… The structures of two known compounds also isolated from the title plant were identified as paniculoside III (2)14 and pterosin C 3-O-β-D-glucoside (3)15by comparison of their …
Number of citations: 5 journals.sagepub.com
N Tanaka, T Murakami, Y Saiki… - Chemical and …, 1981 - jstage.jst.go.jp
… 77 (0:1.2, MeOH), showed UV [114437 234 nm (log 8 3.88)] and IR Big; cmrlz 3500, 3400, 1715, 1640, 1070, 1025] spectra similar to those of paniculoside III (XV). The 1H-NMR …
Number of citations: 40 www.jstage.jst.go.jp
LD GOMEZ P - Chemical and Pharmaceutical Bulletin, 1981 - jlc.jst.go.jp
… 77 (0:1.2, MeOH), showed UV [114437 234 nm (log 8 3.88)] and IR Big; cmrlz 3500, 3400, 1715, 1640, 1070, 1025] spectra similar to those of paniculoside III (XV). The 1H-NMR …
Number of citations: 2 jlc.jst.go.jp
ZJ Zhan, YM Ying, FY Zhang, CP Li… - Helvetica Chimica …, 2010 - Wiley Online Library
The chemical investigation of the aerial parts of Pteris semipinnata resulted in the isolation of three illudalane sesquiterpenoids, namely (2R)‐norpterosin B (1), (2R)‐12‐O‐β‐D‐…
Number of citations: 15 onlinelibrary.wiley.com
MI Ybarra, SA Borkosky, CAN Catalán… - Phytochemistry, 1997 - Elsevier
The aerial parts of Hyalis argentea yielded, in addition to four known ent-kaurenes, three known guaianolides and one coumarin, the new (7R)-ent-15-oxokaur-16-en-7-ol-19-oic acid β-…
Number of citations: 14 www.sciencedirect.com
K YAMASAKI, H KOHDA, T KOBAYASHI… - Chemical and …, 1977 - jstage.jst.go.jp
From the aerial part of Stevia paniculata (Compositae), five new diterpene glucosides, named paniculosides IV (5-9) were isolated. On comparison of 13 C nuclear magnetic resonance …
Number of citations: 52 www.jstage.jst.go.jp
J Kim, YH Choi, YH Choi - Stevia: The Genus Stevia, 2001 - books.google.com
Sugar cane and sugar beet, which are plant sources of sugar, are not cultivated in Korea, so most crude materials for the production of sucrose have had to be imported from abroad. …
Number of citations: 59 books.google.com
F Seaman, F Bohlmann, C Zdero, TJ Mabry - 2012 - books.google.com
More than 1200 diterpenes have been identified from approximately 550 Compo sitae taxa (Figure 1 [pp. 219-384], Tables 1-3 [pp. 7-218]). The annual output of such reports rose …
Number of citations: 82 books.google.com
F Seaman, F Bohlmann, C Zdero, TJ Mabry… - Diterpenes of Flowering …, 1990 - Springer
The names (Table 1 [pp. 7–59]) and structures (Figure 1 [pp. 219–384]) of diterpenes reported from the Compositae are organized according to skeletal type following the sequence …
Number of citations: 0 link.springer.com
M Qiu, B Yang, D Cao, J Zhu, J Jin, Y Chen, L Zhou… - Phytochemistry …, 2016 - Elsevier
Two new hydroxylated ent-kauranoic acids, pterisolic acid G (1) and pterisolic acid H (3), together with five known ent-kaurane-type diterpenoids (2 and 4–7) were isolated from the …
Number of citations: 12 www.sciencedirect.com

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